Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound that combines several functional groups, including an adamantane moiety, a triazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Adamantane Moiety: The adamantane-1-carbonylamino group is introduced through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Incorporation of the Dichlorophenyl Group:
Final Assembly: The final step involves the formation of the sulfanylacetate ester, typically through esterification reactions using ethyl chloroacetate and a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and antifungal properties.
Industry: Potential use in the development of new materials with unique properties due to the adamantane moiety.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules. The adamantane moiety can enhance lipophilicity, facilitating membrane penetration, while the triazole ring can participate in hydrogen bonding and π-π interactions with target proteins. The dichlorophenyl group may contribute to binding specificity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate: Lacks the dichlorophenyl group, potentially altering its biological activity.
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate may confer unique biological properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl2N4O3S/c1-2-33-21(31)13-34-23-29-28-20(30(23)17-3-4-18(25)19(26)8-17)12-27-22(32)24-9-14-5-15(10-24)7-16(6-14)11-24/h3-4,8,14-16H,2,5-7,9-13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYMAWVPHXJVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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